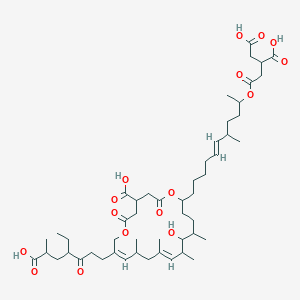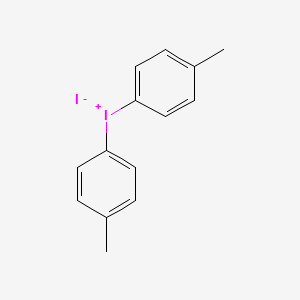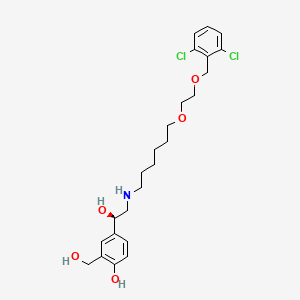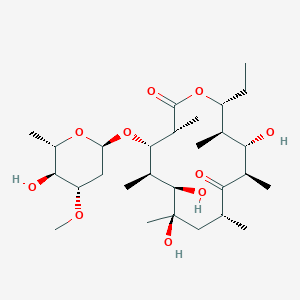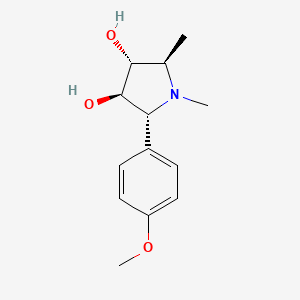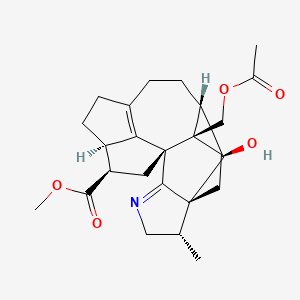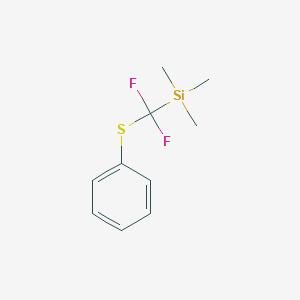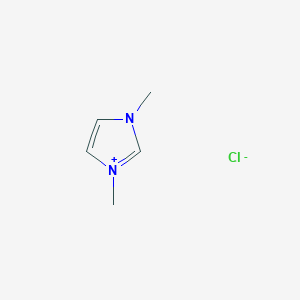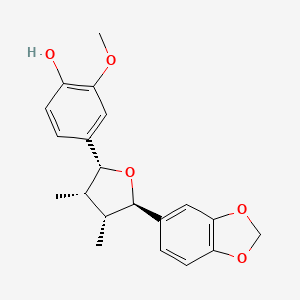
Plakorsin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plakorsin C is a natural product found in Plakortis simplex with data available.
Aplicaciones Científicas De Investigación
Furan Derivatives and Cytotoxic Activity
Plakorsin C, identified as a furan derivative from the Taiwanese marine sponge Plakortis simplex, has shown potential in biological studies. Research has revealed that compounds like this compound exhibit cytotoxic activity against certain cell lines, highlighting its potential in cancer research and therapy (Shen, Prakash, & Kuo, 2001).
Plakoglobin and Cell Growth Regulation
Plakoglobin, a protein related to this compound, plays a significant role in cell adhesion and signaling. It regulates cell growth and is implicated in apoptosis inhibition, highlighting its relevance in studies of cell proliferation and cancer treatment (Hakimelahi et al., 2000).
Polyketide Derivatives and Cytotoxic Effects
Further research on compounds from Plakortis simplex, including this compound and its related derivatives, has shown significant cytotoxic effects against tumor cell lines. This emphasizes the potential of this compound in developing anti-cancer therapies (Zhang et al., 2013).
Role in Keratinocyte Motility
Studies involving plakoglobin, a related compound, have shown its impact on keratinocyte motility. This indicates the potential application of this compound in research related to skin health and diseases (Yin et al., 2005).
Interaction with p53 and Migration Inhibition
Research indicates that plakoglobin interacts with p53, a key protein in cancer biology, and affects cell migration and invasion. This suggests the importance of this compound in studies of cancer metastasis and tumor suppression (Alaee et al., 2016).
Propiedades
Fórmula molecular |
C22H36O4 |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
methyl 2-[5-[8-(3-oxopropyl)dodecyl]furan-2-yl]acetate |
InChI |
InChI=1S/C22H36O4/c1-3-4-11-19(13-10-17-23)12-8-6-5-7-9-14-20-15-16-21(26-20)18-22(24)25-2/h15-17,19H,3-14,18H2,1-2H3 |
Clave InChI |
CZTVQWDSMYFZBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCCCCCC1=CC=C(O1)CC(=O)OC)CCC=O |
Sinónimos |
plakorsin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S)-1-[(6-Aminopurin-9-yl)methyl]-2-hydroxy-ethoxy]methyl-(2-octadecoxyethoxy)phosphinic acid](/img/structure/B1248917.png)
